6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinone ring substituted with a 4-methoxyphenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the reaction of a suitable pyrimidinone derivative with 4-methoxyphenylboronic acid and methylthio reagents under specific conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used as a precursor for the synthesis of pharmaceuticals or as a direct therapeutic agent.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one: is structurally similar to other pyrimidinone derivatives, such as This compound and This compound .
Uniqueness: What sets this compound apart from its analogs is its specific combination of substituents, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-9-5-3-8(4-6-9)10-7-11(15)14-12(13-10)17-2/h3-7H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDMAGOOHMLCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213332 | |
Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874779-31-4 | |
Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874779-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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